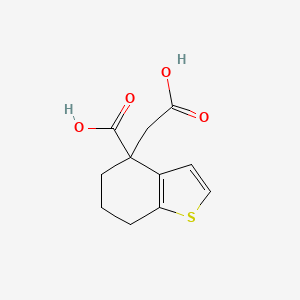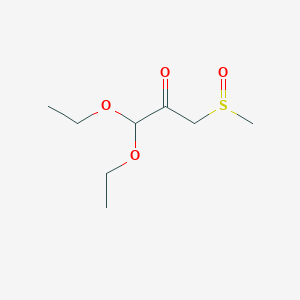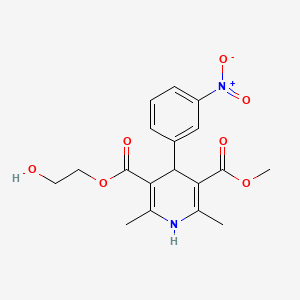
4-(Carboxymethyl)-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Carboxymethyl)-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylic acid is a complex organic compound that belongs to the class of carboxylic acids This compound features a benzothiophene ring, which is a sulfur-containing heterocycle, and two carboxylic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Carboxymethyl)-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylic acid typically involves multiple steps. One common method is the carboxylation of a suitable precursor, such as a benzothiophene derivative, using carbon dioxide under high pressure and temperature. This reaction can be catalyzed by transition metals like palladium or nickel to enhance the yield and selectivity.
Another approach involves the oxidation of a benzothiophene derivative with strong oxidizing agents like potassium permanganate or chromium trioxide. This method introduces the carboxylic acid groups at specific positions on the benzothiophene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Carboxymethyl)-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, nickel, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield dicarboxylic acids, while reduction can produce alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
4-(Carboxymethyl)-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, dyes, and other materials with specialized properties.
Wirkmechanismus
The mechanism by which 4-(Carboxymethyl)-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites, influencing the compound’s binding affinity and specificity. The benzothiophene ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiophene-2-carboxylic acid: Similar structure but with carboxylic acid at a different position.
4-Methylbenzothiophene-2-carboxylic acid: Contains a methyl group in addition to the carboxylic acid.
Thiophene-2-carboxylic acid: Lacks the benzene ring, making it less complex.
Uniqueness
4-(Carboxymethyl)-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylic acid is unique due to the presence of two carboxylic acid groups and the tetrahydrobenzothiophene ring. This combination of functional groups and structural features provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
81457-92-3 |
|---|---|
Molekularformel |
C11H12O4S |
Molekulargewicht |
240.28 g/mol |
IUPAC-Name |
4-(carboxymethyl)-6,7-dihydro-5H-1-benzothiophene-4-carboxylic acid |
InChI |
InChI=1S/C11H12O4S/c12-9(13)6-11(10(14)15)4-1-2-8-7(11)3-5-16-8/h3,5H,1-2,4,6H2,(H,12,13)(H,14,15) |
InChI-Schlüssel |
ZSNSYOVOANMMSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CS2)C(C1)(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[(3S,4S)-3-bromo-1,2,3,4-tetrahydrochrysen-4-yl] 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate](/img/structure/B14414831.png)

![3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5(2H)-ylidene]-3H-indole](/img/structure/B14414843.png)

![2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole](/img/structure/B14414855.png)


